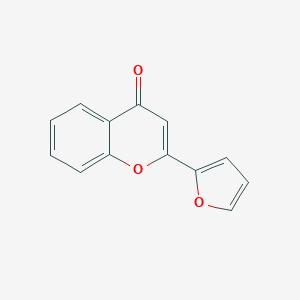
2-(Furan-2-yl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has been extensively studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)chromen-4-one has been extensively studied for its various biological activities. It has been found to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)chromen-4-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis, inhibiting cell cycle progression, and reducing the expression of oncogenes. It may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. It may exert its anti-microbial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Biochemische Und Physiologische Effekte
2-(Furan-2-yl)chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to modulate the levels of various signaling molecules, including MAPKs and PI3K/Akt. Additionally, it has been shown to have antioxidant properties, reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Furan-2-yl)chromen-4-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, it has been extensively studied, and its various biological activities have been well-documented. However, one of the limitations of using 2-(Furan-2-yl)chromen-4-one is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(Furan-2-yl)chromen-4-one. One direction is to further elucidate its mechanism of action, particularly with regards to its anti-cancer effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, future research could focus on optimizing the synthesis and purification methods of the compound to increase its yield and purity.
Synthesemethoden
2-(Furan-2-yl)chromen-4-one can be synthesized from the root extracts of the kava plant. The process involves the extraction of the kava roots using solvents such as ethanol or methanol, followed by the isolation and purification of the compound using various chromatographic techniques. The purity and yield of the compound can be increased by optimizing the extraction and purification methods.
Eigenschaften
CAS-Nummer |
3034-14-8 |
|---|---|
Produktname |
2-(Furan-2-yl)chromen-4-one |
Molekularformel |
C13H8O3 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
2-(furan-2-yl)chromen-4-one |
InChI |
InChI=1S/C13H8O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8H |
InChI-Schlüssel |
BAYZQQMFPJBSGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
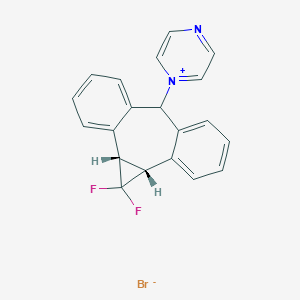
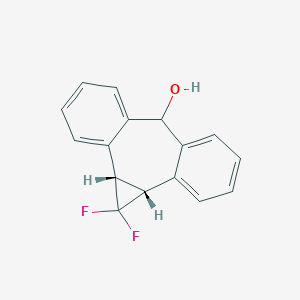
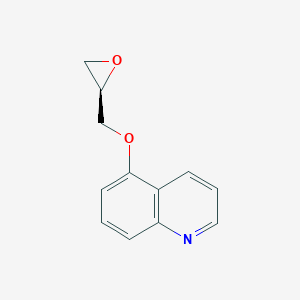
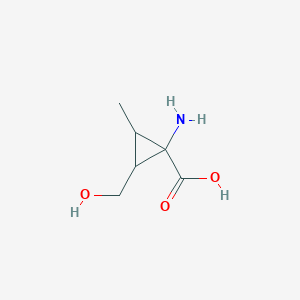
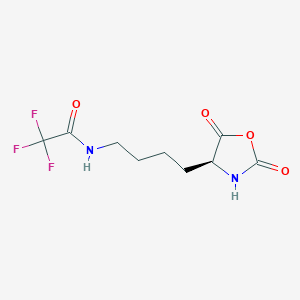
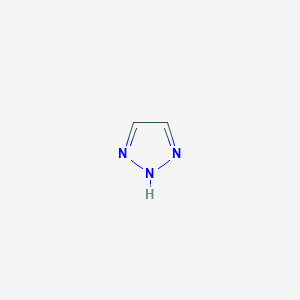
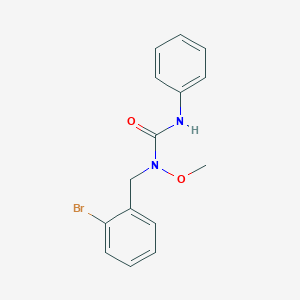
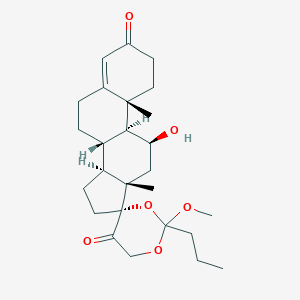
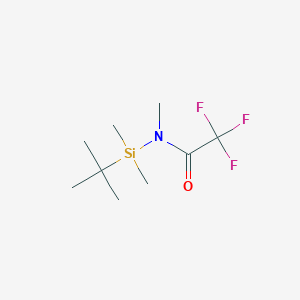
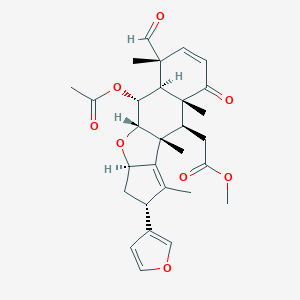
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
